molecular formula C21H22N2O3S2 B3309507 N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941982-28-1

N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B3309507
CAS RN: 941982-28-1
M. Wt: 414.5 g/mol
InChI Key: XEQWFQSQFFPODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as DMPT, is a synthetic compound that has gained attention in scientific research due to its potential as a growth promoter for animals and plants. DMPT has been shown to increase feed intake, weight gain, and improve the immune system in animals. In plants, DMPT has been found to enhance growth and increase yield.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is not fully understood. It is believed that this compound acts on the hypothalamus-pituitary-growth axis in animals, leading to increased growth hormone secretion and improved immune function. In plants, this compound is thought to enhance growth by increasing the activity of enzymes involved in photosynthesis and improving nutrient uptake.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animals and plants. In animals, this compound has been found to increase feed intake, weight gain, and improve the immune system. This compound has also been shown to have antimicrobial properties and can reduce the incidence of diarrhea in animals. In plants, this compound has been found to enhance growth and increase yield. This compound has been shown to increase the activity of enzymes involved in photosynthesis and improve nutrient uptake in plants.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other growth promoters. However, this compound has some limitations for lab experiments. It has a short half-life and needs to be administered frequently to maintain its effects. This compound can also have variable effects depending on the species and strain of animal or plant being studied.

Future Directions

There are several future directions for N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide research. In animal research, further studies are needed to fully understand the mechanism of action of this compound and its effects on different species and strains of animals. In plant research, more studies are needed to determine the optimal dosage and application method of this compound for different plant species and growing conditions. This compound also has potential applications in aquaculture and as a preservative for animal feed. Further research is needed to explore these applications.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has been extensively studied in animal and plant research. In animal research, this compound has been shown to increase feed intake, weight gain, and improve the immune system. This compound has also been found to have antimicrobial properties and can reduce the incidence of diarrhea in animals. In plant research, this compound has been found to enhance growth and increase yield. This compound has been shown to increase the activity of enzymes involved in photosynthesis and improve nutrient uptake in plants.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-4-6-15(7-5-14)12-27-21-23-17(13-28-21)11-20(24)22-16-8-9-18(25-2)19(10-16)26-3/h4-10,13H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQWFQSQFFPODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.